molecular formula C19H34Cl2Si B14574483 Tricyclohexyl(dichloromethyl)silane CAS No. 61209-14-1

Tricyclohexyl(dichloromethyl)silane

Cat. No.: B14574483
CAS No.: 61209-14-1
M. Wt: 361.5 g/mol
InChI Key: DHVIHWYZZGGWPZ-UHFFFAOYSA-N
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Description

Tricyclohexyl(dichloromethyl)silane is an organosilicon compound with the formula $ \text{C}{19}\text{H}{32}\text{Cl}_2\text{Si} $, featuring three cyclohexyl groups and a dichloromethyl group bonded to a central silicon atom. This structure combines the steric bulk of cyclohexyl substituents with the reactivity of chlorine atoms, making it a versatile intermediate in organic synthesis and materials science. Its applications include surface modification, corrosion resistance coatings, and crosslinking agents in polymer composites . The dichloromethyl group enhances electrophilicity, enabling reactions with nucleophiles, while the cyclohexyl groups provide hydrophobicity and thermal stability .

Properties

CAS No.

61209-14-1

Molecular Formula

C19H34Cl2Si

Molecular Weight

361.5 g/mol

IUPAC Name

tricyclohexyl(dichloromethyl)silane

InChI

InChI=1S/C19H34Cl2Si/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-19H,1-15H2

InChI Key

DHVIHWYZZGGWPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexyl(dichloromethyl)silane can be synthesized through the reaction of tricyclohexylsilane with dichloromethylsilane under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the efficient production of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexyl(dichloromethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are chosen based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield silanols, while reduction can produce tricyclohexyl(methyl)silane. Substitution reactions can lead to a variety of functionalized silanes.

Scientific Research Applications

Tricyclohexyl(dichloromethyl)silane has several scientific

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tricyclohexyl(dichloromethyl)silane with structurally related silanes, highlighting key differences in properties and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Reactivity Applications Hydrolytic Sensitivity
This compound $ \text{C}{19}\text{H}{32}\text{Cl}_2\text{Si} $ ~371.5 3 cyclohexyl, 1 dichloromethyl Moderate (steric hindrance slows hydrolysis; Cl atoms enable functionalization) Polymer crosslinking, hydrophobic coatings, corrosion inhibition Low (bulky groups reduce water access)
Cyclohexyltrichlorosilane $ \text{C}6\text{H}{11}\text{Cl}_3\text{Si} $ 219.6 1 cyclohexyl, 3 Cl High (Cl atoms readily hydrolyze; forms silanol for surface adhesion) Glass/polymer surface treatment, adhesion promotion High (rapid reaction with moisture)
Trichloro(chloromethyl)silane $ \text{Cl}3\text{SiCH}2\text{Cl} $ 183.5 3 Cl, 1 chloromethyl Very high (multiple Cl atoms increase electrophilicity) Precursor for silicones, flame retardants Very high (reacts violently with water)
(Dichloromethyl)dimethylchlorosilane $ \text{C}3\text{H}7\text{Cl}_3\text{Si} $ 177.5 2 methyl, 1 Cl, 1 dichloromethyl Moderate (Cl and dichloromethyl enable crosslinking) Intermediate in silicone synthesis, waterproofing agents Moderate (controlled hydrolysis)
(Dichloromethyl)methyldichlorosilane $ \text{C}2\text{H}4\text{Cl}_4\text{Si} $ 197.95 1 methyl, 2 Cl, 1 dichloromethyl High (four Cl atoms; rapid hydrolysis) Specialty silicones, adhesion modifiers Extremely high (reacts rapidly with water)

Reactivity and Stability

  • This compound : The bulky cyclohexyl groups reduce hydrolysis rates compared to smaller silanes like Cyclohexyltrichlorosilane. However, the dichloromethyl group retains reactivity for nucleophilic substitution, enabling controlled functionalization .
  • Cyclohexyltrichlorosilane: Highly reactive due to three Cl atoms, forming silanol (Si-OH) upon hydrolysis, which bonds strongly to surfaces. Used extensively in glass fiber coatings .
  • Trichloro(chloromethyl)silane : Extreme reactivity limits shelf life but makes it valuable for synthesizing chlorinated silicones .

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